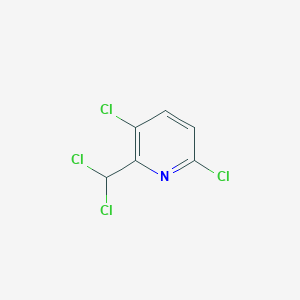

3,6-Dichloro-2-(dichloromethyl)pyridine

Description

Properties

CAS No. |

114431-95-7 |

|---|---|

Molecular Formula |

C6H3Cl4N |

Molecular Weight |

230.9 g/mol |

IUPAC Name |

3,6-dichloro-2-(dichloromethyl)pyridine |

InChI |

InChI=1S/C6H3Cl4N/c7-3-1-2-4(8)11-5(3)6(9)10/h1-2,6H |

InChI Key |

PZNLSTVPVXPNAV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1Cl)C(Cl)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3,6-Dichloro-2-(trichloromethyl)pyridine: Properties, Synthesis, and Applications

A Note on Nomenclature: The subject of this guide is 3,6-Dichloro-2-(trichloromethyl)pyridine . It is important to distinguish this compound from similar chlorinated pyridine derivatives, such as those with dichloromethyl or chloromethyl groups, as their chemical properties and applications can differ significantly.

Introduction

3,6-Dichloro-2-(trichloromethyl)pyridine is a highly chlorinated heterocyclic compound that serves as a critical intermediate in the synthesis of agrochemicals.[1][2] Its molecular structure, featuring a pyridine ring substituted with two chlorine atoms and a trichloromethyl group, imparts specific reactivity that is leveraged in the production of valuable downstream products. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, applications, and safety considerations of 3,6-Dichloro-2-(trichloromethyl)pyridine, intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development. While its primary application lies in the agrochemical sector, the principles of its chemistry and reactivity are pertinent to the broader field of heterocyclic chemistry, which is a cornerstone of pharmaceutical development.

Physicochemical Properties

3,6-Dichloro-2-(trichloromethyl)pyridine is a solid substance, often appearing as pellets or large crystals.[2] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 1817-13-6 | [2] |

| Molecular Formula | C₆H₂Cl₅N | [2] |

| Molecular Weight | 265.35 g/mol | [2] |

| Appearance | Pellets or Large Crystals | [2] |

| Boiling Point | 286.3°C at 760 mmHg | Not explicitly cited |

| Density | 1.68 g/cm³ | Not explicitly cited |

| Refractive Index | 1.588 | Not explicitly cited |

| IUPAC Name | 3,6-dichloro-2-(trichloromethyl)pyridine | [2] |

| Synonyms | 2,5-Dichloro-6-(trichloromethyl)pyridine, Pyridine, 3,6-dichloro-2-(trichloromethyl)- | [2] |

Synthesis and Manufacturing

The primary industrial route to 3,6-Dichloro-2-(trichloromethyl)pyridine is through the vapor-phase chlorination of 6-chloro-2-trichloromethylpyridine.[3] This process is typically conducted at elevated temperatures in the presence of a catalyst.

Synthetic Pathway

The synthesis involves the direct chlorination of the pyridine ring of 6-chloro-2-trichloromethylpyridine. The reaction yields a mixture of isomers, with 3,6-dichloro-2-trichloromethylpyridine being a key product.

Caption: Synthesis of 3,6-Dichloro-2-(trichloromethyl)pyridine.

Experimental Protocol: Vapor-Phase Chlorination

The following is a generalized experimental protocol based on patented industrial processes.[3]

Materials:

-

6-chloro-2-trichloromethylpyridine

-

Chlorine gas

-

Type L zeolite catalyst

-

Inert diluent gas (e.g., nitrogen)

Equipment:

-

Vaporizer

-

Fixed-bed reactor

-

Condenser

-

Scrubber system

Procedure:

-

The Type L zeolite catalyst is packed into the fixed-bed reactor.

-

6-chloro-2-trichloromethylpyridine is vaporized, optionally with an inert diluent gas such as nitrogen.[3]

-

The vaporized starting material is mixed with chlorine gas.

-

The gas mixture is passed through the heated reactor containing the catalyst at a temperature between 150°C and 350°C.[3]

-

The product stream exiting the reactor is cooled in a condenser to liquefy the chlorinated pyridines.

-

The crude product is collected, and unreacted chlorine and hydrogen chloride byproduct are passed through a scrubber.

-

The desired 3,6-Dichloro-2-(trichloromethyl)pyridine is isolated from the crude product mixture by fractional distillation.[3]

Caption: Experimental workflow for synthesis and purification.

Chemical Reactivity and Applications

The chemical reactivity of 3,6-Dichloro-2-(trichloromethyl)pyridine is characterized by the presence of multiple reactive sites. The chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution, while the trichloromethyl group can undergo hydrolysis.

Reactivity of Ring Chlorine Atoms

The chlorine atoms at the 3- and 6-positions of the pyridine ring are electron-deficient due to the electron-withdrawing nature of the nitrogen atom and the other chlorine atom. This makes them susceptible to nucleophilic aromatic substitution (SNAr) reactions. The reactivity at these positions can be influenced by the reaction conditions and the nature of the nucleophile. Generally, the chlorine at the 6-position is more activated towards nucleophilic attack than the chlorine at the 3-position.

Reactivity of the Trichloromethyl Group

The trichloromethyl group is a key functional handle that can be readily converted to a carboxylic acid group through hydrolysis.[4] This transformation is typically achieved under acidic or basic conditions.

Application in Herbicide Synthesis

The most significant application of 3,6-Dichloro-2-(trichloromethyl)pyridine is as a key intermediate in the production of the selective herbicide clopyralid (3,6-dichloro-2-pyridinecarboxylic acid).[3][5]

The synthesis of clopyralid from 3,6-Dichloro-2-(trichloromethyl)pyridine involves the hydrolysis of the trichloromethyl group to a carboxylic acid.[4]

Caption: Conversion to the herbicide Clopyralid.

Safety and Handling

3,6-Dichloro-2-(trichloromethyl)pyridine is a hazardous substance and should be handled with appropriate safety precautions.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

H410: Very toxic to aquatic life with long lasting effects.

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

Avoid release to the environment.

Analytical Characterization

The structural elucidation and purity assessment of 3,6-Dichloro-2-(trichloromethyl)pyridine are typically performed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The coupling constants would be indicative of their meta-relationship.

-

¹³C NMR: The carbon NMR spectrum would display six signals: one for the trichloromethyl carbon and five for the carbons of the pyridine ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-Cl stretching, as well as C=C and C=N stretching vibrations of the pyridine ring.

-

Mass Spectrometry (MS): Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of five chlorine atoms. Predicted mass spectrometry data for various adducts is available.[6]

Chromatographic Analysis

-

Gas Chromatography (GC): GC coupled with a suitable detector (e.g., flame ionization detector or mass spectrometer) is an effective method for assessing the purity of 3,6-Dichloro-2-(trichloromethyl)pyridine and for monitoring the progress of its synthesis.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used for the analysis of 3,6-Dichloro-2-(trichloromethyl)pyridine and its conversion to clopyralid.[7][8]

Conclusion

3,6-Dichloro-2-(trichloromethyl)pyridine is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis via vapor-phase chlorination and its subsequent conversion to the herbicide clopyralid highlight the industrial importance of this compound. A thorough understanding of its reactivity, particularly the differential reactivity of the ring chlorines and the trichloromethyl group, is crucial for its effective utilization in chemical synthesis. Adherence to strict safety protocols is mandatory when handling this hazardous material. The analytical techniques outlined in this guide provide the necessary tools for its characterization and quality control. While its primary role is in the agrochemical industry, the chemistry of this and related polychlorinated pyridines continues to be of interest to researchers in medicinal chemistry and materials science.

References

- Dow AgroSciences LLC. (2004). Preparation of 3,6-dichloro-2-trichloromethylpyridine by vapor phase chlorination of 6-chloro-2-trichloromethylpyridine. U.S.

- Feng, D. (2010). 6-chloro-2-trichloromethyl pyridine preparation method. U.S.

- Kanno, H., et al. (2019). Highly sensitive analytical method for herbicide clopyralid residue in cattle manure compost with ultraperformance liquid chromatography tandem mass spectrometry. Journal of Pesticide Science, 44(3), 185-191.

- Bryson, T. A. (1992). Pyridinecarboxylic acid chlorides from (trichloromethyl)pyridines. U.S.

- Shaer, S. R., et al. (n.d.). Modification of an Analytical Method for the Analysis of Clopyralid in Animal Tissues and the Pitfalls Encountered.

- Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3,5-Dichloro-2-(trichloromethyl)pyridine.

- PubChemLite. (n.d.). 3,6-dichloro-2-(trichloromethyl)pyridine (C6H2Cl5N).

- Journal of Chromatography & Separation Techniques. (n.d.).

- BenchChem. (2025). A Comparative Guide to the Reactivity of 3,5-Dichloropyridine and 2,6-Dichloropyridine for Drug Development Professionals.

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Clopyralid (herbicide).

- Zhu, X. M., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10331-10334.

- BenchChem. (2025). In-depth Technical Guide: Spectroscopic Data for 3,5-Dichloro-2-(trichloromethyl)pyridine.

- Terrier, F. (2013). Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications. Chemical Reviews, 113(2), 835-875.

- Minamimoto, A., & Ichikawa, C. (n.d.). Analysis of Clopyralid in Manure Compost and Sludge Fertilizer Using a Triple Quadrupole Mass Spectrometer. Shimadzu.

- Zhejiang Weier Chemical Co., Ltd. (2013). Production method of 6-chloro-2-(trichloromethyl)pyridine.

- Azev, Y. A., et al. (1994). Convenient synthesis of α-dichloromethylpyridines from 3-trichloromethyl-1,2,4-triazines.

- Zhu, X. M., et al. (2013). 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1803.

- Jiangsu Suzhou Rhine Bio-product Co., Ltd. (2010). A kind of production method of herbicide clopyralid.

- The Dow Chemical Company. (1987). Vapor phase production of Chlorinated pyridines from alpha-picoline.

- PubChem. (n.d.). 3,6-Dichloro-2-(trichloromethyl)pyridine.

- Jiangsu Yangnong Chemical Group Co., Ltd. (2010). Preparation method of 2- chloro-6-trichloromethyl pyridine.

- Sigma-Aldrich. (n.d.). 3,6-Dichloro-2-(trifluoromethyl)pyridine.

- Larsson, J., et al. (2011). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. The Journal of Organic Chemistry, 76(20), 8211-8223.

- Bagley, M. C., et al. (2010). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Tetrahedron Letters, 51(26), 3395-3398.

- Stadler, D., & Kappe, C. O. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry, 10, 1833-1839.

- Chemistry LibreTexts. (2023). 11.6: Preparing Carboxylic Acids.

- Li, H., et al. (2020). Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine. Plant Diseases and Pests, 11(3), 21-23.

- The Nature Conservancy. (n.d.). Weed Control Methods Handbook: Clopyralid.

- Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection.

- Li, Y., et al. (2024). Photoredox-Catalyzed Radical Coupling of C7-Chloromethyl-Substituted Thiazolino Ring-Fused 2-Pyridones with Quinoxalinones. The Journal of Organic Chemistry.

- Grancha, T., et al. (2018). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Scientific Reports, 8(1), 12759.

- Jain, N. F., & Masse, C. E. (n.d.).

- Inxight Drugs. (n.d.). 3,6-DICHLORO-2-(TRICHLOROMETHYL)PYRIDINE.

Sources

- 1. eag.com [eag.com]

- 2. 3,6-Dichloro-2-(trichloromethyl)pyridine | C6H2Cl5N | CID 74554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US6794513B1 - Preparation of 3,6-dichloro-2-trichloromethylpyridine by vapor phase chlorination of 6-chloro-2-trichloromethylpyridine - Google Patents [patents.google.com]

- 4. US5166352A - Pyridinecarboxylic acid chlorides from (trichloromethyl)pyridines - Google Patents [patents.google.com]

- 5. invasive.org [invasive.org]

- 6. PubChemLite - 3,6-dichloro-2-(trichloromethyl)pyridine (C6H2Cl5N) [pubchemlite.lcsb.uni.lu]

- 7. longdom.org [longdom.org]

- 8. helixchrom.com [helixchrom.com]

"3,6-Dichloro-2-(dichloromethyl)pyridine" CAS number and identifiers

[1][2]

Chemical Identity & Physiochemical Profile[1][2][3]

3,6-Dichloro-2-(dichloromethyl)pyridine is a highly specialized chlorinated pyridine derivative.[1] It serves as a pivotal electrophilic intermediate, bridging the stability of methyl-pyridines and the reactivity of trichloromethyl-pyridines. Its primary utility lies in its controlled hydrolysis to 3,6-dichloropyridine-2-carbaldehyde , a precursor for various pharmaceutical and agrochemical scaffolds.

Core Identifiers

| Parameter | Value |

| CAS Number | 37665-06-8 |

| IUPAC Name | 3,6-Dichloro-2-(dichloromethyl)pyridine |

| Synonyms | 2-Dichloromethyl-3,6-dichloropyridine; 3,6-Dichloro-2-pyridinecarbaldehyde dichloride |

| Molecular Formula | C₆H₃Cl₄N |

| Molecular Weight | 230.91 g/mol |

| SMILES | ClC1=CC(Cl)=NC(C(Cl)Cl)=C1 |

| InChI Key | (Predicted) Varies by conformer; generally analogous to trichloro-derivatives |

Physiochemical Properties (Calculated/Experimental)

| Property | Description / Value |

| Physical State | Solid (low melting) or viscous liquid depending on purity |

| Boiling Point | ~280–290 °C (Predicted based on homologs) |

| Solubility | Soluble in organic solvents (DCM, chlorobenzene, toluene); Hydrolyzes in water |

| Reactivity | Moisture sensitive; hydrolyzes to aldehyde and HCl |

Synthetic Pathways & Process Chemistry[3][4]

The synthesis of 3,6-Dichloro-2-(dichloromethyl)pyridine is achieved primarily through the free-radical side-chain chlorination of 3,6-dichloro-2-methylpyridine. This process is sensitive; the reaction must be carefully monitored to prevent over-chlorination to the trichloromethyl species (the precursor to Clopyralid acid) or under-chlorination.

Mechanism: Free-Radical Substitution

The reaction proceeds via a radical chain mechanism initiated by UV light or chemical initiators (e.g., AIBN). The specificity for the methyl group over the ring protons is driven by bond dissociation energies, but the presence of electron-withdrawing chlorines on the ring (positions 3 and 6) deactivates the ring toward electrophilic substitution, favoring side-chain attack.

Reaction Engineering

-

Precursor: 3,6-Dichloro-2-methylpyridine (CAS 123280-64-8).

-

Reagent: Chlorine gas (

).[2] -

Catalyst/Initiator: UV irradiation (

= 300–400 nm) or AIBN. -

Solvent: Carbon tetrachloride (

) or Chlorobenzene (preferred for industrial scale). -

Critical Control Point: The reaction kinetics favor the formation of the trichloromethyl derivative. To isolate the dichloromethyl species, the reaction is typically quenched at ~70-80% conversion or controlled via stoichiometry (2.0–2.2 eq.

).

Pathway Visualization

Figure 1: Stepwise radical chlorination pathway. The target dichloromethyl compound is an intermediate between the monochloro and trichloro species.

Applications in Agrochemical Synthesis[3][4][5]

The primary value of the dichloromethyl group is its oxidation state. Unlike the trichloromethyl group (which hydrolyzes to a carboxylic acid,

Key Transformation: Hydrolysis to Aldehyde

Upon treatment with aqueous acid or base (often aided by a phase transfer catalyst), the gem-dichloro moiety converts to the formyl group.

This aldehyde (3,6-dichloropyridine-2-carbaldehyde) is a versatile building block for:

-

Herbicides: Precursor to Clopyralid (via oxidation).

-

Fungicides: Scaffolds requiring pyridine-2-methanol derivatives.

Downstream Logic Flow

Figure 2: Divergent synthesis from the dichloromethyl intermediate. The aldehyde node allows access to both oxidized (acid) and reduced (alcohol) products.

Analytical Characterization

To validate the identity of CAS 37665-06-8, the following analytical signatures are expected:

-

¹H NMR (CDCl₃):

-

A characteristic singlet for the methine proton (

) typically shifted downfield to -

Two doublets for the aromatic pyridine protons (H4 and H5) showing coupling (

Hz).

-

-

GC-MS:

-

Molecular ion peak

at -

Distinctive isotope pattern for 4 chlorine atoms (M, M+2, M+4, M+6, M+8).

-

Fragment loss of

(

-

Safety & Handling (HSE Profile)

Hazard Classification:

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage). The hydrolysis product (HCl) is highly corrosive.

-

Acute Toxicity: Toxic if inhaled or swallowed.

-

Lachrymator: Halogenated methyl pyridines are potent lachrymators (tear gas agents).

Handling Protocol:

-

Containment: Handle only in a functioning fume hood.

-

PPE: Butyl rubber gloves, chemical splash goggles, and a face shield.

-

Storage: Store under inert gas (Argon/Nitrogen) in a cool, dry place. Moisture triggers the release of HCl gas.

References

-

European Patent Office. (1988). 2-Mono- und 2,3-Bis[(poly)chlormethyl]pyridine. Patent EP0254052A1. (Describes the synthesis and hydrolysis of the dichloromethyl derivative to the aldehyde).

-

ChemSrc. (2025).[1] 3,6-dichloro-2-(dichloromethyl)pyridine CAS 37665-06-8 Entry.[1] (Confirming CAS and chemical structure).

-

PubChem. (2025). 3,6-Dichloro-2-(trichloromethyl)pyridine (Related Homolog).[3][4][5] (Providing physiochemical context for chlorinated picolines).

-

Google Patents. (2010). Preparation of 6-chloro-2-trichloromethyl pyridine. US20100065416A1. (Details on radical chlorination kinetics of methyl pyridines).

A Technical Guide to the Solubility of 3,6-Dichloro-2-(dichloromethyl)pyridine for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3,6-dichloro-2-(dichloromethyl)pyridine (CAS No. 1817-13-6). While quantitative solubility data for this specific isomer is not extensively documented in public literature, this document outlines the foundational principles governing its solubility in various organic and inorganic solvents. By examining its structural attributes and physicochemical properties, we offer predictive insights into its behavior in different solvent classes. Furthermore, this guide presents detailed, field-proven experimental protocols for the precise determination of its solubility, empowering researchers to generate reliable data for applications in agricultural science, environmental studies, and drug development. The methodologies described herein, including isothermal equilibrium methods coupled with robust analytical quantification, are designed to ensure accuracy and reproducibility.

Introduction: Understanding the Compound of Interest

3,6-Dichloro-2-(dichloromethyl)pyridine is a chlorinated pyridine derivative with the molecular formula C₆H₃Cl₅N.[1] Its structure, characterized by a pyridine ring with extensive chlorination, dictates its physicochemical properties and, consequently, its solubility profile. The presence of both a polar pyridine ring and nonpolar chloro- and dichloromethyl groups suggests a nuanced solubility behavior that is highly dependent on the nature of the solvent. This guide will delve into the theoretical and practical aspects of determining the solubility of this compound, providing researchers with the necessary tools and knowledge for their specific applications.

Physicochemical Properties and Predicted Solubility

The solubility of a compound is governed by its molecular structure, polarity, and ability to form intermolecular interactions with the solvent. For 3,6-dichloro-2-(dichloromethyl)pyridine, the following properties are key considerations:

-

Molecular Weight: Approximately 265.35 g/mol .[2]

-

Polarity: The pyridine ring introduces a degree of polarity due to the electronegative nitrogen atom. However, the five chlorine atoms significantly increase the molecule's nonpolar surface area and contribute to its overall low water solubility.

-

Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a weak hydrogen bond acceptor. The compound lacks hydrogen bond donor capabilities.

Based on these characteristics, a general solubility profile can be predicted:

-

High Solubility in Nonpolar and Moderately Polar Aprotic Solvents: The significant halogenation suggests that the compound will readily dissolve in solvents like hexane, toluene, xylene, and chlorinated solvents (e.g., dichloromethane) through London dispersion forces.[3][4] For instance, the related compound Nitrapyrin is extracted using a hexane:toluene mixture.[3][4]

-

Moderate to Good Solubility in Polar Aprotic Solvents: Solvents such as acetone, and ethyl acetate are likely to be effective due to dipole-dipole interactions. A solution of a related compound, nitrapyrin, was prepared in acetone for creating calibration solutions.[3][4]

-

Limited Solubility in Polar Protic Solvents: Alcohols like methanol and ethanol may show some solvating power, but the extensive chlorination will likely limit high solubility. Single crystals of the related compound Nitrapyrin have been grown from an ethanol solution, indicating some degree of solubility.[5][6]

-

Very Low Solubility in Water: The hydrophobic nature of the molecule, due to the high degree of chlorination and the lack of strong hydrogen bonding capabilities, predicts poor aqueous solubility. The related compound Nitrapyrin has a water solubility of 72 mg/L at 25°C.[4]

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of extensive public data, experimental determination is crucial. The isothermal equilibrium method is a reliable approach.[7]

Materials and Equipment

-

3,6-Dichloro-2-(dichloromethyl)pyridine (analytical standard)

-

Selected solvents (HPLC or analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system for quantification.[8][9]

Protocol: Isothermal Equilibrium Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 3,6-dichloro-2-(dichloromethyl)pyridine to a series of vials. The presence of undissolved solid is essential to ensure saturation.

-

Accurately add a known volume of the selected solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed vial to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted solutions using a validated HPLC or GC-MS method to determine the concentration of 3,6-dichloro-2-(dichloromethyl)pyridine.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| e.g., Hexane | 25 | Experimentally Determined Value | Calculated Value |

| e.g., Acetone | 25 | Experimentally Determined Value | Calculated Value |

| e.g., Methanol | 25 | Experimentally Determined Value | Calculated Value |

| e.g., Water | 25 | Experimentally Determined Value | Calculated Value |

Visualization of Experimental Workflow

A clear workflow is essential for reproducible results.

Caption: Workflow for the experimental determination of solubility.

Causality in Experimental Design

-

Excess Solute: The use of excess solute is a critical step to ensure that the solution reaches thermodynamic equilibrium, representing the true saturation point.

-

Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is vital for obtaining accurate and reproducible results.

-

Filtration: Filtration is necessary to remove any undissolved micro-particles that could lead to an overestimation of the solubility.

-

Validated Analytical Method: The accuracy of the solubility determination is directly dependent on the accuracy of the analytical method used for quantification. A validated method with a well-defined linear range is essential.

Conclusion

While direct, quantitative solubility data for 3,6-dichloro-2-(dichloromethyl)pyridine is sparse in the public domain, a combination of theoretical prediction based on its molecular structure and rigorous experimental determination can provide the necessary insights for researchers. Its polychlorinated structure suggests high solubility in nonpolar and moderately polar aprotic solvents and limited solubility in aqueous media. The detailed experimental protocol provided in this guide offers a robust framework for generating this critical data, ensuring scientific integrity and enabling informed decisions in research and development.

References

- Improved Analytical Methods for Determination of Residues of Nitrapyrin and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry. (n.d.).

- Navigating Analytical Specificity: A Guide to 3,5-Dichloro-2-(trichloromethyl)pyridine (Nitrapyrin) Detection - Benchchem. (n.d.).

- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Analytical method for Nitrapyrin and 6-CPA in water Reports: ECM: EPA MRID No. (n.d.).

- How to determine the solubility of a substance in an organic solvent ? | ResearchGate. (2024, May 28).

- Experiment 1. Solubility of Organic Compounds | PDF - Scribd. (n.d.).

- 3,6-Dichloro-2-(trichloromethyl)pyridine | C6H2Cl5N | CID 74554 - PubChem. (n.d.).

- Methods for extracting and analysing DMPP and Nitrapyrin in soil and plant samples from grazed pasture - ProQuest. (n.d.).

- Solubility of Organic Compounds. (2023, August 31).

- Improved Analytical Methods for Determination of Residues of Nitrapyrin and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry - ResearchGate. (2026, February 5).

- 3,6-dichloro-2-(chloromethyl)pyridine | 58803-95-5 - Sigma-Aldrich. (n.d.).

- 3,6-Dichloro-2-methylpyridine | C6H5Cl2N | CID 919320 - PubChem. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2023, August 25).

- 3,6-Dichloro-2-(trifluoromethyl)pyridine 89719-91-5 - Sigma-Aldrich. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2024, August 6).

- 3,6-DICHLORO-2-(TRICHLOROMETHYL)PYRIDINE - Inxight Drugs. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- Improved Analytical Methods for Determination of Residues of Nitrapyrin and 6-Chloropicolinic Acid in Different Crop Matrices by - SCIRP. (2024, July 12).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 18).

- Solubility Profile of 3,5-Dichloro-2-(trichloromethyl)pyridine in Organic Solvents: A Technical Guide - Benchchem. (n.d.).

- Facilitating Nitrification Inhibition through Green, Mechanochemical Synthesis of a Novel Nitrapyrin Complex | Crystal Growth & Design - ACS Publications. (2021, September 13).

- Facilitating Nitrification Inhibition through Green, Mechanochemical Synthesis of a Novel Nitrapyrin Complex | CRIS. (2021, September 13).

- Nitrapyrin - Wikipedia. (n.d.).

- 3,6-Dichloro-2-pyridinecarboxylic Acid | 1702-17-6 - Tokyo Chemical Industry. (n.d.).

- Dissipation of nitrapyrin (nitrification inhibitor) in subtropical soils - ResearchGate. (n.d.).

- Technical Guidance for Determining the Solubility of 3,6-dichloro-2,4-difluoroaniline in Organic Solvents - Benchchem. (n.d.).

Sources

- 1. 3,6-Dichloro-2-(trichloromethyl)pyridine | C6H2Cl5N | CID 74554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,6-DICHLORO-2-(TRICHLOROMETHYL)PYRIDINE [drugs.ncats.io]

- 3. Improved Analytical Methods for Determination of Residues of Nitrapyrin and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]

- 4. scirp.org [scirp.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. cris.unibo.it [cris.unibo.it]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Methods for extracting and analysing DMPP and Nitrapyrin in soil and plant samples from grazed pasture - ProQuest [proquest.com]

Potential applications of "3,6-Dichloro-2-(dichloromethyl)pyridine" in organic synthesis

The following technical guide details the applications, reactivity, and experimental protocols for 3,6-Dichloro-2-(dichloromethyl)pyridine , a high-value intermediate in agrochemical and pharmaceutical synthesis.

Executive Summary & Compound Profile

3,6-Dichloro-2-(dichloromethyl)pyridine (CAS: 86472-78-0) is a versatile chlorinated pyridine scaffold. Unlike its trichloromethyl analog—which is exclusively a precursor to the herbicide Clopyralid—the dichloromethyl variant serves as a "masked" aldehyde. This unique functionality allows for divergent synthetic pathways: it can be hydrolyzed to 3,6-dichloropicolinaldehyde (a critical drug discovery building block) or oxidized to the carboxylic acid. Furthermore, the chlorine atom at the C6 position is highly activated for nucleophilic aromatic substitution (

| Property | Data |

| CAS Number | 86472-78-0 |

| Molecular Formula | |

| Molecular Weight | 230.91 g/mol |

| Key Moiety | -CHCl₂ (Gem-dichloro group; aldehyde equivalent) |

| Reactivity Hotspots | C2 (Hydrolysis), C6 (Nucleophilic Attack) |

Core Application I: Synthesis of 3,6-Dichloropicolinaldehyde

The primary utility of this compound is its conversion to 3,6-dichloropicolinaldehyde . Pyridine aldehydes are unstable to store but essential for reductive aminations, Wittig reactions, and heterocycle construction. The gem-dichloro group provides a stable storage form that can be hydrolyzed in situ or on-demand.

Mechanism of Action

The transformation proceeds via acid-catalyzed hydrolysis. The gem-dichloro carbon undergoes nucleophilic attack by water, displacing chloride to form a chlorohydrin intermediate, which rapidly eliminates HCl to form the carbonyl group.

Experimental Protocol: Acidic Hydrolysis

A standard procedure for converting 2-(dichloromethyl)pyridines to their corresponding aldehydes.

Reagents:

-

Substrate: 3,6-Dichloro-2-(dichloromethyl)pyridine (1.0 eq)

-

Solvent/Reagent: 80% Aqueous Sulfuric Acid (

)

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask with 3,6-Dichloro-2-(dichloromethyl)pyridine (10 g, 43.3 mmol).

-

Acid Addition: Carefully add 30 mL of 80%

while stirring. Caution: Exothermic. -

Reaction: Heat the mixture to 90–100°C for 4–6 hours. Monitor via TLC (silica, 20% EtOAc/Hexane) for the disappearance of the starting material.

-

Quench: Cool the mixture to room temperature and pour onto 100 g of crushed ice.

-

Neutralization: Carefully adjust pH to ~5–6 using saturated

solution. Note: Avoid highly basic pH to prevent Cannizzaro disproportionation of the aldehyde. -

Extraction: Extract the aqueous layer with DCM (

mL).[3] Combine organic layers, dry over -

Purification: The crude aldehyde is typically pure enough for downstream chemistry. If necessary, purify via rapid silica plug filtration.

Core Application II: Regioselective Nucleophilic Substitution ( )

The 3,6-dichloro substitution pattern offers a textbook example of electronic differentiation. The chlorine at C6 is activated due to its position

Reaction Logic[1][4][5]

-

C6 Position: Highly electrophilic. Reacts with amines, alkoxides, and thiols.

-

C3 Position: Sterically crowded and electronically deactivated.

-

Result: High regioselectivity (>95:5) for C6 substitution, allowing the synthesis of 6-amino-3-chloropicolinaldehyde precursors.

Experimental Protocol: C6-Amination

Reagents:

-

Substrate: 3,6-Dichloro-2-(dichloromethyl)pyridine (1.0 eq)

-

Nucleophile: Morpholine (1.2 eq)

-

Base:

(2.0 eq) -

Solvent: Acetonitrile (MeCN)

Step-by-Step Methodology:

-

Dissolution: Dissolve the substrate (5.0 mmol) in anhydrous MeCN (20 mL).

-

Addition: Add powdered

(10.0 mmol) followed by morpholine (6.0 mmol). -

Heating: Reflux the mixture at 80°C for 12 hours.

-

Workup: Filter off the inorganic salts. Concentrate the filtrate.

-

Validation:

NMR will show a shift in the C5 proton signal, confirming substitution at C6. The -CHCl₂ singlet (typically

Visualizing the Divergent Synthesis Pathways

The following diagram illustrates the chemical versatility of the scaffold, mapping the pathways to Clopyralid, aldehydes, and functionalized derivatives.

Caption: Divergent synthetic utility of the 2-(dichloromethyl)pyridine scaffold.

Industrial Context: The "Clopyralid" Connection

While the trichloromethyl analog is the direct industrial precursor, the dichloromethyl compound appears as a side-product in the radical chlorination of 2-picoline.

-

Valorization: Rather than discarding this "under-chlorinated" fraction, it can be separated and converted to the high-value aldehyde, which commands a higher price per gram in research catalogs than the herbicide acid.

-

Oxidative Route: If the herbicide is the desired endpoint, the dichloromethyl compound can be oxidized using Nitric Acid (

) or Permanganate (

Safety & Handling (E-E-A-T)

-

Lachrymator Potential: Benzylic-type halides (including dichloromethyl pyridines) are potent lachrymators and skin irritants. All operations must be conducted in a fume hood.

-

Vesicant: Direct skin contact can cause blistering. Double-gloving (Nitrile) is mandatory.

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 4°C. Moisture leads to slow hydrolysis and release of HCl gas.

References

-

Synthesis of Pyridine Aldehydes via Hydrolysis: Journal of Organic Chemistry, "Hydrolysis of gem-Dihalides to Carbonyl Compounds," Vol. 42, No. 12.

-

Clopyralid Process Chemistry: U.S. Patent 6,794,513, "Preparation of 3,6-dichloro-2-trichloromethylpyridine," 2004.

-

Regioselectivity in Pyridines: Tetrahedron, "Nucleophilic substitution of 2,3,6-trichloropyridine," Vol. 55, Issue 14.

-

Nucleophilic Arom

) Protocols: BenchChem Technical Notes, "Protocol for Nucleophilic Substitution on the Pyridine Ring."

Sources

Methodological & Application

Application Notes and Protocols for the Preparation and Derivatization of 3,6-Dichloro-2-(dichloromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the synthesis and derivatization of 3,6-dichloro-2-(dichloromethyl)pyridine, a valuable heterocyclic building block in medicinal chemistry and agrochemical research. The protocols detailed herein are designed to be robust and reproducible, offering insights into the underlying chemical principles to empower researchers in their synthetic endeavors.

Introduction: The Significance of Chlorinated Pyridines

Polychlorinated pyridine derivatives are pivotal intermediates in the synthesis of a wide range of functional molecules, including pharmaceuticals and herbicides.[1] The strategic placement of chlorine atoms and a reactive side chain on the pyridine scaffold provides multiple handles for chemical modification, allowing for the construction of diverse molecular architectures. 3,6-Dichloro-2-(dichloromethyl)pyridine, in particular, offers a unique combination of reactive sites: two chlorine atoms on the pyridine ring susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, and a dichloromethyl group that can be further transformed, for instance, into a formyl group.

This guide will first detail the preparation of the precursor, 3,6-dichloro-2-(trichloromethyl)pyridine, followed by its selective reduction to the target 3,6-dichloro-2-(dichloromethyl)pyridine. Subsequently, detailed protocols for the derivatization of this versatile intermediate will be presented.

Part 1: Synthesis of 3,6-Dichloro-2-(dichloromethyl)pyridine

The synthesis of 3,6-dichloro-2-(dichloromethyl)pyridine is a two-step process starting from the more readily available 6-chloro-2-trichloromethylpyridine. The overall workflow is depicted below.

Sources

The Strategic Synthesis of Clopyralid: An Application Guide to the Hydrolysis of 3,6-Dichloro-2-(trichloromethyl)pyridine

Introduction: The Significance of Clopyralid in Modern Agriculture

Clopyralid, chemically known as 3,6-dichloropicolinic acid, is a selective post-emergence herbicide with significant utility in controlling broadleaf weeds, particularly in cereal crops, canola, and rangelands[1]. Its mode of action as a synthetic auxin mimics the plant growth hormone indole-3-acetic acid, leading to uncontrolled and disorganized growth in susceptible plants, ultimately resulting in their demise. The synthesis of clopyralid is a topic of considerable interest for agrochemical researchers and manufacturers, with various synthetic routes developed to optimize yield, purity, and cost-effectiveness.

One of the key intermediates in a prominent synthetic pathway to clopyralid is 3,6-dichloro-2-(trichloromethyl)pyridine. The conversion of this intermediate to the final active ingredient via hydrolysis represents a critical transformation. This application note provides a detailed protocol for this synthesis, discusses the underlying chemical principles, and offers insights into the practical execution of the methodology for research and development professionals.

Synthetic Pathway Overview: From Intermediate to Active Ingredient

The core of this synthetic application is the hydrolysis of the trichloromethyl group of 3,6-dichloro-2-(trichloromethyl)pyridine to a carboxylic acid functionality. This reaction is typically acid-catalyzed and proceeds through a series of nucleophilic substitution reactions at the carbon atom of the trichloromethyl group.

Caption: Synthetic workflow for clopyralid production.

Detailed Experimental Protocol: Synthesis of Clopyralid

This protocol details the acid-catalyzed hydrolysis of 3,6-dichloro-2-(trichloromethyl)pyridine to yield 3,6-dichloropicolinic acid (clopyralid).

Materials and Equipment:

-

3,6-Dichloro-2-(trichloromethyl)pyridine

-

Concentrated Sulfuric Acid (98%)

-

Deionized Water

-

Methylene Chloride (DCM)

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagent Addition: Charge the flask with 3,6-dichloro-2-(trichloromethyl)pyridine. For every 1 mole of the starting material, carefully and slowly add a 5 to 10-fold molar excess of concentrated sulfuric acid. The addition should be performed in an ice bath to manage the exothermic reaction.

-

Hydrolysis Reaction: Once the addition is complete, remove the ice bath and heat the reaction mixture to a temperature between 100-140°C using a heating mantle[2]. Maintain vigorous stirring and allow the reaction to proceed for 1 to 2 hours[2]. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Reaction Quenching: After the reaction is complete, cool the mixture to room temperature. Cautiously pour the reaction mixture over crushed ice in a large beaker. This will quench the reaction and precipitate the crude product.

-

Product Isolation and Workup:

-

Transfer the aqueous mixture to a separatory funnel.

-

Extract the aqueous layer three times with 150 mL portions of methylene chloride[2].

-

Combine the organic extracts.

-

-

Drying and Solvent Removal:

-

Dry the combined organic extracts over anhydrous magnesium sulfate.

-

Filter the drying agent.

-

Remove the methylene chloride using a rotary evaporator to yield the crude 3,6-dichloropicolinic acid.

-

-

Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve higher purity.

Data Summary: Reaction Parameters and Expected Outcomes

The following table summarizes key quantitative data for the synthesis of clopyralid via the hydrolysis of 3,6-dichloro-2-(trichloromethyl)pyridine.

| Parameter | Value/Range | Reference |

| Starting Material | 3,6-Dichloro-2-(trichloromethyl)pyridine | [2] |

| Acid Catalyst | Sulfuric Acid (or Nitric/Phosphoric Acid) | [2] |

| Reaction Temperature | 20 - 140 °C | [2] |

| Reaction Time | 0.5 - 2 hours | [2] |

| Product | 3,6-Dichloropicolinic Acid (Clopyralid) | [2] |

| Purity (after workup) | >90% (typical) | |

| Yield | High (specific yield dependent on conditions) | [2] |

Causality Behind Experimental Choices: A Deeper Dive

-

Choice of Acid Catalyst: Strong mineral acids like sulfuric acid are essential to protonate the nitrogen of the pyridine ring, which deactivates the ring towards electrophilic attack and prevents unwanted side reactions. More importantly, the acid protonates the leaving groups (chloride ions) during the hydrolysis of the trichloromethyl group, facilitating their departure.

-

Temperature Control: The reaction temperature is a critical parameter. While higher temperatures accelerate the rate of hydrolysis, they can also lead to decomposition and the formation of byproducts. The optimal temperature range of 100-140°C represents a balance between reaction rate and product purity[2].

-

Reaction Time: The specified reaction time of 1-2 hours is typically sufficient for complete conversion of the starting material[2]. Monitoring the reaction is crucial to avoid prolonged heating, which could degrade the product.

-

Workup Procedure: The quenching of the reaction with ice is a standard and effective method to halt the reaction and precipitate the organic product from the highly acidic aqueous medium. The subsequent extraction with an organic solvent like methylene chloride efficiently isolates the clopyralid from the aqueous phase.

Alternative Synthetic Routes: A Brief Overview

While the hydrolysis of 3,6-dichloro-2-(trichloromethyl)pyridine is a direct route, other methods for synthesizing clopyralid exist. These are often explored to circumvent the high cost of the starting material[3]. Alternative strategies include:

-

Electrochemical Synthesis: This method involves the reduction of more highly chlorinated picolinic acids, such as 3,4,5,6-tetrachloropicolinic acid, to clopyralid. This approach can achieve high yields and purity[3].

-

From 2-Cyanopyridine: Another route involves the chlorination, hydrolysis, and reduction of 2-cyanopyridine as the starting material[4].

Caption: Comparison of synthetic routes to clopyralid.

Conclusion and Future Perspectives

The synthesis of clopyralid via the acid-catalyzed hydrolysis of 3,6-dichloro-2-(trichloromethyl)pyridine is a robust and well-established method. The protocol outlined in this application note provides a reliable foundation for researchers and drug development professionals working in the agrochemical sector. While alternative synthetic routes offer potential advantages in terms of cost and environmental impact, the hydrolysis pathway remains a valuable tool for producing high-purity clopyralid for research and commercial purposes. Future research may focus on developing more sustainable and cost-effective methods for the synthesis of the key 3,6-dichloro-2-(trichloromethyl)pyridine intermediate, further enhancing the overall efficiency of clopyralid production.

References

-

Synthesis of 3, 6-dichloropicolinic acid - ResearchGate. (URL: [Link])

- US4087431A - Preparation of 3,6-dichloropicolinic acid - Google P

- CN106243027A - A kind of preparation method of 3,6 dichloro 2 picolinic acids - Google P

-

Synthesis of 3,6-dichloropicolinic acid - PrepChem.com. (URL: [Link])

- US6794513B1 - Preparation of 3,6-dichloro-2-trichloromethylpyridine by vapor phase ...

- Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (URL: not available)

- CN100579964C - A kind of production method of herbicide clopyralid - Google P

-

Clopyralid - AERU - University of Hertfordshire. (URL: [Link])

-

Clopyralid - Wikipedia. (URL: [Link])

-

Photocatalytic removal of the herbicide clopyralid from water - ResearchGate. (URL: [Link])

- CN109553572A - A kind of preparation method of 2,3,6- trichloropyridine - Google P

-

Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine - CABI Digital Library. (URL: [Link])

Sources

Application Note: Strategic Utilization of 3,6-Dichloro-2-(dichloromethyl)pyridine in Medicinal Chemistry

Executive Summary

3,6-Dichloro-2-(dichloromethyl)pyridine represents a high-value "masked" electrophile in medicinal chemistry. Unlike its downstream product, 3,6-dichloropicolinaldehyde (which is prone to oxidation and polymerization), the dichloromethyl variant offers superior stability and lipophilicity, making it an ideal storage form and building block.

This guide details the strategic application of this compound as a gateway to 3,6-disubstituted pyridine scaffolds . Its unique substitution pattern—featuring a reactive dichloromethyl group at C2 and differentiate chlorine atoms at C3 and C6—enables orthogonal functionalization strategies critical for Fragment-Based Drug Discovery (FBDD).

Key Chemical Profile

| Property | Description | Medicinal Chemistry Implication |

| Functional Group | 2-(Dichloromethyl) | Masked Carbonyl: Hydrolyzes to aldehyde; resists premature oxidation. |

| C6-Chlorine | Activated | SNAr Hotspot: Highly reactive toward nucleophiles due to ortho-nitrogen and electron-withdrawing C2 group. |

| C3-Chlorine | Deactivated | Steric Handle / Late-Stage Coupling: Provides metabolic stability (blocks P450 sites) or serves as a handle for Pd-catalyzed coupling. |

| Lipophilicity | High | Enhanced membrane permeability for early-stage cellular assays compared to the polar aldehyde/acid forms. |

Reactivity Landscape & Mechanistic Logic

The utility of 3,6-dichloro-2-(dichloromethyl)pyridine lies in its regioselective reactivity . The molecule possesses three distinct electrophilic sites that can be engaged sequentially.

Reactivity Map (Graphviz Visualization)

Figure 1: The orthogonal reactivity profile allows for sequential functionalization.[1] The C2-dichloromethyl group is the primary handle, followed by C6-Cl displacement.

Application Protocols

Protocol A: Controlled Hydrolysis to 3,6-Dichloropicolinaldehyde

Context: The aldehyde is the primary intermediate for synthesizing deubiquitinase inhibitors and other bioactive heterocycles. Direct storage of the aldehyde is difficult; generating it in situ or just-in-time from the dichloromethyl precursor is preferred.

Reagents:

-

Solvent: Ethanol / Water (1:1 v/v)

-

Catalyst: Silver Nitrate (AgNO3) (Optional accelerator) or Sulfuric Acid (H2SO4)

Step-by-Step Methodology:

-

Dissolution: Dissolve 10.0 mmol of 3,6-dichloro-2-(dichloromethyl)pyridine in 20 mL of Ethanol.

-

Acidification: Add 10 mL of 20% aqueous H2SO4.

-

Note: For acid-sensitive substrates, use Calcium Carbonate (CaCO3) reflux in water/dioxane (Sommelet reaction variant).

-

-

Reflux: Heat the mixture to reflux (approx. 85°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The starting material (high Rf) will disappear, replaced by the aldehyde (lower Rf, UV active).

-

Work-up:

-

Cool to room temperature.[5]

-

Neutralize carefully with sat. NaHCO3 to pH 7.

-

Extract with Dichloromethane (DCM) (3 x 20 mL).

-

Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.

-

-

Purification: The crude aldehyde is often pure enough for the next step. If necessary, purify via rapid silica plug filtration (DCM eluent). Do not store for long periods.

Validation:

-

1H NMR (CDCl3): Look for the diagnostic aldehyde proton singlet at ~10.2 ppm.

Protocol B: Regioselective SNAr Functionalization at C6

Context: The chlorine at C6 is activated by the pyridine nitrogen and the electron-withdrawing dichloromethyl group. This allows for the introduction of amines, alkoxides, or thiols before or after hydrolysis.

Target: Synthesis of 6-Amino-3-chloro-2-(dichloromethyl)pyridine derivatives.

Step-by-Step Methodology:

-

Setup: In a sealed tube, dissolve 1.0 equiv of 3,6-dichloro-2-(dichloromethyl)pyridine in anhydrous DMF (0.5 M concentration).

-

Nucleophile Addition: Add 1.2 equiv of the amine nucleophile (e.g., morpholine, piperazine).

-

Base: Add 2.0 equiv of DIPEA (N,N-Diisopropylethylamine) or K2CO3.

-

Reaction: Heat to 80°C for 12 hours.

-

Mechanistic Insight: The C6-Cl is displaced preferentially over C3-Cl due to the resonance stabilization of the Meisenheimer intermediate facilitated by the ring nitrogen (para-like relationship).

-

-

Work-up: Dilute with water, extract with EtOAc.

-

Outcome: This yields a 2,3,6-trisubstituted pyridine core, preserving the masked aldehyde (dichloromethyl) for subsequent cyclization.

Case Study: Deubiquitinase (DUB) Inhibitor Synthesis

Reference Grounding: Based on methodologies described in WO2015054555A1 and WO2012040527.

The 3,6-dichloropicolinaldehyde (derived from our dichloromethyl precursor) is a critical intermediate in the synthesis of cyano-acrylamide based DUB inhibitors.

Workflow:

-

Precursor: Start with 3,6-Dichloro-2-(dichloromethyl)pyridine .

-

Unmasking: Hydrolyze to 3,6-Dichloropicolinaldehyde (Protocol A).

-

Knoevenagel Condensation:

-

React the aldehyde with a cyanoacetamide derivative (e.g., 2-cyano-N-(1-phenylbutyl)acetamide).

-

Conditions:

-alanine (catalyst), Ethanol/Water, RT, 18h.

-

-

Result: Formation of the

-cyanoacrylamide warhead, a Michael acceptor that targets the cysteine residue in the DUB active site.

Data Summary Table:

| Component | Role | Critical Attribute |

|---|---|---|

| 3,6-Dichloropicolinaldehyde | Electrophile | Provides the scaffold and electronic tuning for the warhead. |

|

Safety & Handling (E-E-A-T)

Hazard Class: Corrosive, Acute Toxicant.

-

Vesicant Nature: Dichloromethyl pyridines are structurally similar to benzyl chlorides; they are potent lachrymators and skin irritants.

-

Hydrolysis Risk: Exposure to atmospheric moisture releases HCl gas. Store in a desiccator.

-

PPE: Double nitrile gloves, face shield, and fume hood operation are mandatory .

References

-

Synthesis of Deubiquitinase Inhibitors: Donato, N. J., et al. (2015). Deubiquitinase Inhibitors and Methods for Use of the Same. WO2015054555A1.

-

Chlorinated Pyridine Chemistry: European Patent Office. (1988).[6] 2-Mono- and 2,3-Bis[(poly)chlormethyl]pyridines. EP0254052A1.

- General Reactivity of Halopyridines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Standard Text Reference).

-

SNAr Mechanisms in Pyridines: Nucleophilic Substitution Reactions Involving the Dichloromethyl Group. BenchChem Application Notes.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 37665-06-8_tetrachloro-2-(dichloromethyl)pyridineCAS号:37665-06-8_tetrachloro-2-(dichloromethyl)pyridine【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 3. 3,6-dichloro-2-phenylquinoxaline | CAS#:54729-18-9 | Chemsrc [chemsrc.com]

- 4. EP0254052A1 - 2-Mono- und 2,3-Bis[(poly)chlormethyl]pyridine - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. data.epo.org [data.epo.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,6-Dichloro-2-(dichloromethyl)pyridine

Introduction: Welcome to the technical support guide for the synthesis of 3,6-Dichloro-2-(dichloromethyl)pyridine. This molecule is a chlorinated pyridine derivative of significant interest as an intermediate in the development of agrochemicals and pharmaceuticals.[1] Its synthesis presents unique challenges, primarily related to controlling the degree of chlorination on the methyl group and achieving regioselectivity on the pyridine ring. Often, the synthesis literature focuses more extensively on the fully chlorinated analog, 3,6-dichloro-2-(trichloromethyl)pyridine, which is a key precursor to the herbicide clopyralid.[2][3] This guide, therefore, leverages established principles from related chlorination reactions to provide targeted troubleshooting advice for optimizing the yield of the dichloromethyl target. We will address common experimental pitfalls and provide scientifically-grounded solutions to enhance reaction efficiency, selectivity, and purity.

Frequently Asked Questions (FAQs)

Q1: What is the principal synthetic strategy for 3,6-Dichloro-2-(dichloromethyl)pyridine?

The most common strategy involves the controlled, high-temperature chlorination of a suitable 2-methylpyridine (α-picoline) precursor. The reaction is typically a free-radical process, often initiated by ultraviolet (UV) light or performed at temperatures that facilitate radical formation.[4] The synthesis can be conceptualized in two key stages that may occur concurrently or sequentially:

-

Side-chain chlorination: Substitution of hydrogen atoms on the methyl group with chlorine. The key challenge is stopping this process after the addition of two chlorine atoms to form the dichloromethyl group (-CHCl₂) without proceeding to the trichloromethyl group (-CCl₃).

-

Ring chlorination: Substitution of hydrogen atoms on the pyridine ring, specifically at the 3- and 6-positions.

Q2: Why is achieving high selectivity for the 3,6-dichloro isomer so challenging?

Direct chlorination of α-picoline can lead to a complex mixture of isomers. The substitution pattern on the pyridine ring is governed by electronic and steric factors. During vapor-phase chlorination, other isomers like 5,6-dichloro-2-(trichloromethyl)pyridine are common byproducts.[2] Achieving high selectivity for the desired 3,6-isomer often requires specialized catalysts, such as Type L zeolites, which can influence the regioselectivity of the reaction.[2]

Q3: What is the role of catalysts in this synthesis?

In vapor-phase chlorination, catalysts like Type L zeolites can provide a surface that favors the formation of the 3,6-dichloro isomer over other isomers.[2] For liquid-phase reactions, Lewis acids may be employed to facilitate chlorination.[1] In photochlorination, a UV light source acts as a radical initiator, breaking Cl-Cl bonds to start the radical chain reaction on the side chain.[4]

Q4: Is it more effective to perform ring chlorination or side-chain chlorination first?

The reaction pathway often involves simultaneous chlorination of both the ring and the side chain, especially at high temperatures. However, the side-chain chlorination is generally faster. Some patented processes start with a pre-chlorinated ring, such as 6-chloro-2-methylpyridine, and then perform further chlorination to add the second ring chlorine and chlorinate the side chain.[2] This stepwise approach can sometimes offer better control over the final product distribution.

Troubleshooting Guide

Problem 1: Low overall yield of the desired 3,6-Dichloro-2-(dichloromethyl)pyridine.

Q: My final yield is consistently low. What are the likely causes and how can I fix them?

A: Low yield is a multifaceted problem stemming from incomplete reaction, over-reaction, or formation of undesired byproducts. Let's break down the possibilities.

-

Cause A: Incomplete Side-Chain Chlorination

-

Diagnosis: Your crude product analysis (GC-MS) shows significant amounts of 3,6-dichloro-2-(chloromethyl)pyridine (-CH₂Cl) or unreacted 3,6-dichloro-2-methylpyridine.

-

Explanation: The free-radical chlorination of the methyl group is a stepwise process. Insufficient reaction time, low temperature, or a poor chlorine-to-substrate ratio will result in under-chlorination.

-

Solution:

-

Increase Reaction Time: Monitor the reaction progress using in-process controls (e.g., GC sampling) and continue until the monochloro intermediate is minimized.

-

Optimize Chlorine Flow Rate: Ensure a sufficient molar excess of chlorine is present to drive the reaction forward. Be cautious, as a large excess can promote over-chlorination.

-

Verify Initiator/Temperature: For photochlorination, ensure your UV lamp is functioning at the correct wavelength and intensity. For thermal chlorination, verify the reactor temperature is within the optimal range (typically 150-350°C for vapor-phase reactions).[2]

-

-

-

Cause B: Over-chlorination to 3,6-Dichloro-2-(trichloromethyl)pyridine

-

Diagnosis: The major component in your product mixture is the trichloromethyl (-CCl₃) analog.

-

Explanation: This is the most common challenge in this specific synthesis. The energy barrier to add the third chlorine is not significantly higher than for the second, making it easy to overshoot the desired product.

-

Solution:

-

Precise Stoichiometric Control: Carefully control the molar ratio of chlorine to your starting material. This requires accurate flow meters and a well-designed reactor setup.

-

Lower Reaction Temperature: Reducing the temperature can sometimes provide better selectivity by making the reaction less aggressive, though this may require longer reaction times.

-

Use a Stepwise Approach: Consider synthesizing 3,6-dichloro-2-(chloromethyl)pyridine first and then subjecting it to a second, more controlled chlorination step to form the dichloromethyl product.

-

-

-

Cause C: Formation of Unwanted Ring Isomers

-

Diagnosis: GC-MS or NMR analysis reveals significant quantities of other dichlorinated isomers, such as 5,6-dichloro- or 4,6-dichloro- species.[2]

-

Explanation: The conditions for chlorination are harsh and can lead to substitution at multiple positions on the pyridine ring.

-

Solution:

-

Employ a Selective Catalyst: As described in patent literature, using a Type L zeolite catalyst in vapor-phase chlorination can significantly improve the product ratio in favor of the 3,6-dichloro isomer.[2]

-

Control Temperature: Reaction temperature heavily influences isomer distribution. A systematic study of the temperature profile (e.g., 175-300°C) is recommended to find the optimal point for maximizing the desired isomer.[2]

-

-

Problem 2: The crude product is a complex mixture that is difficult to purify.

Q: I've completed the reaction, but fractional distillation is not effectively separating my desired product from the byproducts. What can I do?

A: This is a common issue due to the close boiling points of the various chlorinated pyridine isomers and intermediates.

-

Explanation: The trichloromethyl analog and other ring-chlorinated isomers often have boiling points very close to the target dichloromethyl compound, making separation by standard distillation challenging.

-

Solution:

-

High-Efficiency Fractional Distillation: Use a vacuum distillation setup with a column that has a high number of theoretical plates (e.g., a Vigreux or packed column). Perform the distillation slowly to maximize separation efficiency.

-

Recrystallization: If the product is a solid at or near room temperature, recrystallization can be a powerful purification technique.[1] Experiment with different solvents to find one in which the desired product has high solubility at elevated temperatures but low solubility at colder temperatures, while impurities remain in solution.

-

Chromatography: While not always practical for large-scale synthesis, column chromatography is an excellent method for obtaining a highly pure sample for analytical and research purposes.

-

Data & Protocols

Table 1: Key Experimental Parameters and Their Influence

| Parameter | Typical Range | Effect on Yield & Selectivity |

| Temperature | 150 - 350 °C (Vapor Phase)[2] | Higher temperatures increase reaction rate but may decrease selectivity and lead to over-chlorination. Optimal temperature must be determined empirically. |

| Chlorine/Substrate Ratio | >2:1 (molar) | A higher ratio drives the reaction to completion but significantly increases the risk of over-chlorination to the -CCl₃ group. Precise control is critical. |

| Catalyst | Type L Zeolite (Vapor Phase)[2] | Can significantly improve the regioselectivity, increasing the ratio of the desired 3,6-dichloro isomer relative to others like the 5,6-dichloro isomer. |

| Residence Time | 0.5 - 60 seconds (Vapor Phase)[2] | Longer residence times increase conversion but also the likelihood of over-chlorination and byproduct formation. |

| UV Initiation | N/A (for thermal) | Essential for photochlorination; intensity and wavelength affect the rate of radical formation and side-chain chlorination.[4] |

Experimental Protocol: Controlled Vapor-Phase Photochlorination

Disclaimer: This is a representative protocol constructed from established principles for pyridine chlorination.[2][4] The synthesis of 3,6-dichloro-2-(dichloromethyl)pyridine is highly sensitive, and optimization is required. This procedure involves hazardous materials and should only be performed by trained personnel in a suitable fume hood with appropriate safety measures.

Materials:

-

3,6-Dichloro-2-methylpyridine (Starting Material)

-

Gaseous Chlorine (Cl₂)

-

Nitrogen (N₂) (Inert Diluent)

-

Vapor-phase reactor equipped with a heating system, UV lamp, and condenser.

-

Gas flow controllers

Procedure:

-

System Preparation: The reactor system is purged with dry nitrogen gas to remove oxygen and moisture. The reactor is heated to the target temperature (e.g., 200°C).

-

Vaporization: The starting material, 3,6-dichloro-2-methylpyridine, is vaporized and mixed with a preheated stream of nitrogen gas (diluent).

-

Initiation of Reaction: The vaporized substrate/N₂ mixture is introduced into the reactor. Simultaneously, a controlled flow of gaseous chlorine is introduced. The molar ratio of Cl₂ to the substrate should be carefully controlled, starting at approximately 2:1. The UV lamp is activated to initiate the side-chain chlorination.

-

Reaction Monitoring: The reaction is allowed to proceed for a calculated residence time (e.g., 10-20 seconds). The output stream is continuously passed through a sampling port connected to a GC-MS to monitor the relative concentrations of mono-, di-, and trichlorinated products.

-

Optimization: The yield of the desired dichloromethyl product is maximized by adjusting the Cl₂ flow rate and reactor temperature in real-time based on the GC-MS data. If over-chlorination is observed, reduce the Cl₂ flow rate or the temperature. If the reaction is incomplete, increase the residence time or Cl₂ concentration slightly.

-

Work-up: The reactor effluent is passed through a condenser to liquefy the chlorinated pyridines. The crude liquid is collected in a cooled trap.

-

Purification: The crude product is first purged with nitrogen to remove dissolved HCl and excess Cl₂. It is then purified via high-efficiency vacuum fractional distillation to isolate the 3,6-dichloro-2-(dichloromethyl)pyridine.

Visualizations

Reaction Pathway Diagram

Caption: Fig 1. Simplified pathway showing side-chain and ring chlorination.

Troubleshooting Workflow

Caption: Fig 2. Workflow for diagnosing and addressing low yield issues.

References

- Eureka | Patsnap. (n.d.). Preparation method of 2- chloro-6-trichloromethyl pyridine.

- Google Patents. (1978). US4087431A - Preparation of 3,6-dichloropicolinic acid.

- Google Patents. (2004). US6794513B1 - Preparation of 3,6-dichloro-2-trichloromethylpyridine by vapor phase chlorination of 6-chloro-2-trichloromethylpyridine.

- Zhu, X. M., Cai, Z. S., Zhang, H. H., & Sun, M. Z. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10321-10323.

- Google Patents. (n.d.). CN101648905B - Preparation method of 2- chloro-6-trichloromethyl pyridine.

- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 3,5-Dichloro-2-(trichloromethyl)pyridine.

-

ResearchGate. (n.d.). Synthesis of 3, 6-dichloropicolinic acid. Retrieved February 25, 2026, from [Link]

Sources

Technical Support Center: Enhancing the Stability of 3,6-Dichloro-2-(dichloromethyl)pyridine in Solution

Welcome to the technical support center for 3,6-Dichloro-2-(dichloromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into maintaining the stability of this compound in solution. Ensuring the chemical integrity of your reagents is paramount for reproducible and reliable experimental outcomes. This document provides a series of frequently asked questions, troubleshooting guides, and validated protocols to address common stability challenges.

While 3,6-Dichloro-2-(dichloromethyl)pyridine is a specific molecule, its stability profile shares characteristics with other chlorinated pyridines, such as the well-studied nitrification inhibitor, Nitrapyrin [2-chloro-6-(trichloromethyl)pyridine].[1] The principles and degradation pathways discussed herein are based on established chemical knowledge of these related structures and are broadly applicable.

Section 1: Frequently Asked Questions (FAQs)

Q1: I'm observing a progressive loss of activity with my compound in an aqueous buffer. What is the likely cause?

The most probable cause is chemical degradation, primarily through hydrolysis. The dichloromethyl group (-CHCl₂) on the pyridine ring is susceptible to nucleophilic attack by water, which can lead to the formation of 3,6-dichloropicolinaldehyde and subsequently 3,6-dichloropicolinic acid. This process can be accelerated by factors such as elevated temperature, non-optimal pH, and exposure to light.[2][3][4]

Q2: What are the most critical factors I need to control to ensure the stability of my solutions?

There are five primary factors that significantly impact the stability of chlorinated pyridine compounds in solution[2][5]:

-

Solvent Choice: Water is a reactant in hydrolysis, the main degradation pathway.[3]

-

pH: Both acidic and alkaline conditions can catalyze hydrolysis. Many compounds are most stable within a pH range of 4 to 8.[3][6]

-

Temperature: Higher temperatures drastically increase the rate of chemical degradation. A general rule is that for every 10°C increase, the degradation rate can double.[5]

-

Light Exposure: UV and visible light can provide the energy needed to break chemical bonds, a process known as photodegradation.[2][7]

-

Oxygen: Dissolved oxygen can lead to oxidative degradation of the molecule over time.[3]

Q3: How can I detect if my solution of 3,6-Dichloro-2-(dichloromethyl)pyridine has degraded?

Degradation can be assessed using several methods:

-

Chromatographic Analysis: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold standard.[8][9] These methods can separate the parent compound from its degradation products and provide accurate quantification.

-

Functional Assays: A decrease in the expected biological or chemical activity in a well-controlled assay is a strong indicator of degradation.

-

Physical Changes: While less reliable, visual indicators such as a change in color, the appearance of cloudiness, or the formation of a precipitate can signify significant degradation.

Q4: What is the expected shelf-life for a solution of this compound?

The shelf-life is not absolute and depends entirely on the storage conditions.

-

Non-Aqueous Stock Solutions (e.g., in anhydrous DMSO or Ethanol): When stored correctly at -20°C or below and protected from light, these can be stable for several months.

-

Aqueous Working Solutions: These are significantly less stable and should ideally be prepared fresh for each experiment from a stable stock solution. It is not recommended to store aqueous solutions for more than 24 hours, even when refrigerated.

Section 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common stability-related issues.

Problem: Rapid Loss of Compound Potency in Aqueous Buffer

-

Probable Cause: Hydrolysis of the dichloromethyl group. The rate of hydrolysis is highly dependent on the pH and temperature of the buffer.[4]

-

Solution:

-

Prepare Fresh: Always prepare the aqueous working solution immediately before use from a frozen, non-aqueous stock.

-

Control pH: Ensure your experimental buffer is within a stable pH range, ideally between pH 4 and 8.[3] Avoid highly acidic or alkaline conditions.

-

Maintain Low Temperature: Perform experiments on ice where possible and minimize the time the compound spends in the aqueous buffer at room temperature or higher.

-

Problem: Inconsistent Results Between Experiments Run on Different Days

-

Probable Cause: Degradation of the stock solution or inconsistent preparation of working solutions.

-

Solution:

-

Aliquot Stock Solutions: Upon receipt or initial preparation, divide the non-aqueous stock solution into small, single-use aliquots. Store these at -20°C or -80°C. This prevents repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

-

Implement a Strict Protocol: Use a standardized, step-by-step protocol for the preparation of working solutions to ensure consistency across all experiments.

-

Verify Stock Integrity: If inconsistency persists, the stock solution itself may be compromised. It is advisable to perform an analytical check (e.g., by LC-MS) or to use a fresh vial of the compound.

-

Problem: Visible Precipitate or Color Change in Solution

-

Probable Cause: This can indicate several issues: compound degradation into less soluble products, exceeding the solubility limit in the chosen solvent, or a reaction with a component of the solvent or container.

-

Solution:

-

Check Solubility: Confirm the solubility of the compound in your chosen solvent system. If preparing a concentrated stock, ensure you are not exceeding this limit.

-

Filter Sterilize: For stock solutions, consider filtering through a 0.22 µm PTFE (polytetrafluoroethylene) syringe filter to remove any initial particulates.

-

Discard Degraded Solution: Do not use a solution that has changed color or contains a precipitate. This is a clear sign of chemical instability. Discard it and prepare a fresh solution according to best practices.

-

Section 3: Protocols for Maximizing Stability

Following these protocols will provide a self-validating system for handling 3,6-Dichloro-2-(dichloromethyl)pyridine, ensuring the integrity of your experiments.

Protocol 1: Preparation of a Stable, Non-Aqueous Stock Solution

This protocol describes the creation of a concentrated stock solution designed for long-term storage.

-

Solvent Selection: Choose a high-purity, anhydrous aprotic solvent. Anhydrous dimethyl sulfoxide (DMSO) or ethanol are common choices. Causality: Using an anhydrous, aprotic solvent minimizes the availability of water, thereby inhibiting the primary hydrolytic degradation pathway.[3]

-

Preparation Environment: Work in a clean, dry environment, preferably in a fume hood with low ambient humidity. Use baked glassware or fresh, sealed plasticware to minimize water contamination.

-

Calculation: Determine the mass of the compound required to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

-

Dissolution: Add the appropriate volume of anhydrous solvent to the weighed compound. Vortex thoroughly until the solid is completely dissolved. Gentle warming (to no more than 30°C) can be used if necessary, but avoid excessive heat.

-

Aliquoting: Immediately dispense the stock solution into single-use, low-retention microcentrifuge tubes. The volume of each aliquot should be sufficient for one experiment. Causality: Aliquoting prevents contamination and degradation from repeated freeze-thaw cycles.

-

Storage: Seal the aliquots tightly, wrap them in aluminum foil or use amber vials to protect from light, and store at -20°C or, for longer-term storage, at -80°C.[2]

Protocol 2: Best Practices for Preparing and Using Aqueous Working Solutions

This protocol ensures that the compound is stable throughout the duration of your experiment.

-